molecular formula C14H16N6O B2599602 N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide CAS No. 1465341-23-4

N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No. B2599602
CAS RN: 1465341-23-4
M. Wt: 284.323
InChI Key: OQYPPDQKSXKBOK-UHFFFAOYSA-N
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Description

N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTP is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of macrocyclic tripeptides, including derivatives starting from dinicotinic acid and leading to compounds with potential antimicrobial activity, were synthesized. These compounds involved starting materials that share structural motifs with N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide. Some synthesized compounds showed promising antimicrobial properties (Azab et al., 2016).

Heterocyclic Synthesis

Innovative methods for synthesizing novel tetracyclic imidazo[1,2-a]pyridine derivatives through intramolecular nucleophilic aromatic substitution were developed. This research showcases the versatility of pyridine derivatives, closely related to the chemical structure of interest, in forming complex heterocyclic compounds (Changunda et al., 2020).

Ring Expansion Studies

Research on tetrazolo[1,5-a]pyrazine and related compounds demonstrated their potential in producing 1,3,5-triazacyclohepta-1,2,4,6-tetraene through photolysis, highlighting the complex reactions and products that can be obtained from pyridine and tetrazole derivatives. This study contributes to the understanding of ring expansions and the potential applications in creating new heterocyclic compounds (Addicott et al., 2002).

Reducing Metabolism Mediated by Aldehyde Oxidase

A study on N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide aimed at reducing its metabolism mediated by aldehyde oxidase (AO) through systematic structure modifications. This research indicates the importance of structural modifications in altering the metabolic stability of related compounds, which could be applicable to N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide (Linton et al., 2011).

properties

IUPAC Name

N-(1-cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c15-10-14(7-3-1-2-4-8-14)16-13(21)11-5-6-12-17-18-19-20(12)9-11/h5-6,9H,1-4,7-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYPPDQKSXKBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=CN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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